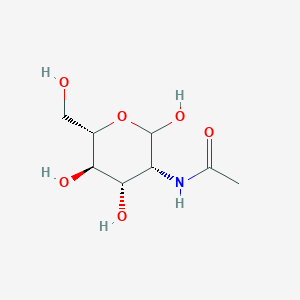

2-Acetamido-2-deoxy-L-mannopyranose

Übersicht

Beschreibung

This compound is a crucial constituent in the biomedical industry, serving as a key building block in the synthesis of glycosides and carbohydrates. It plays a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-L-mannopyranose typically involves the acetylation of L-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-2-deoxy-L-mannopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, and substituted forms.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-2-deoxy-L-mannopyranose has extensive applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: It plays a role in studying carbohydrate metabolism and related disorders.

Medicine: It is involved in the development of pharmaceutical drugs targeting diseases like diabetes mellitus and metabolic syndrome.

Industry: It is used in the production of biomedical materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Acetamido-2-deoxy-L-mannopyranose involves its incorporation into glycosides and carbohydrates. It interacts with specific enzymes and receptors involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes like glycosyltransferases and glycosidases, which play crucial roles in the synthesis and breakdown of carbohydrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-D-mannosamine: A stereoisomer with similar chemical properties but different biological activities.

N-Acetyl-D-glucosamine: Another monosaccharide with similar structure but different applications in biology and medicine.

Uniqueness

2-Acetamido-2-deoxy-L-mannopyranose is unique due to its specific role in the synthesis of glycosides and carbohydrates, making it essential in the treatment of carbohydrate metabolism disorders. Its distinct stereochemistry also differentiates it from other similar compounds.

Biologische Aktivität

2-Acetamido-2-deoxy-L-mannopyranose (ManNAc) is a monosaccharide derivative of mannose, notable for its biological significance and applications in various biochemical processes. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview

This compound is primarily recognized as a precursor in the biosynthesis of sialic acids, which are critical components of glycoproteins and glycolipids. Its molecular formula is , and it has a molecular weight of approximately 221.21 g/mol. The compound plays a vital role in carbohydrate metabolism and is implicated in several biological pathways.

Biochemical Pathways:

- ManNAc is involved in the synthesis of N-acetylneuraminic acid (Neu5Ac), an essential sialic acid that contributes to cell signaling and immune response modulation.

- It acts as a substrate for various enzymes, facilitating the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid.

Cellular Effects:

- Research indicates that ManNAc can enhance synaptic transmission and attenuate long-term potentiation (LTP), suggesting potential cognitive benefits.

- It modulates cell signaling pathways, affecting gene expression and cellular metabolism, which may have implications for treating cognitive impairments related to aging.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity: ManNAc has been studied for its effects on bacterial growth and biofilm formation, particularly in strains like Bacteroides thetaiotaomicron, which utilize it for growth .

- Therapeutic Potential: Its role in synthesizing sialic acids positions it as a candidate for therapeutic interventions in metabolic disorders such as diabetes mellitus and conditions associated with carbohydrate metabolism disorders.

Case Studies

-

Cognitive Enhancement:

- In vitro studies have shown that ManNAc can improve synaptic function in aged neurons, potentially aiding cognitive function recovery.

- Enzymatic Activity:

Data Tables

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-mannopyranose | D-isomer of mannopyranose | Different stereochemistry affects biological activity |

| N-Acetyl-D-glucosamine | Acetamido group on glucopyranose | Key component in chitin; significant biological role |

| 2-Acetamido-4-O-methyl-D-glucopyranose | Methylated at C4 | Alters solubility and reactivity |

Eigenschaften

IUPAC Name |

N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-NHLUQKHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.